molecular formula C24H27ClN4OS B2834457 N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1215704-92-9

N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2834457
CAS No.: 1215704-92-9
M. Wt: 455.02
InChI Key: VMZQDGZLYYTVMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a p-tolyl group at position 3, and a thioacetamide moiety linked to a 4-chlorophenyl group. This compound belongs to the spirocyclic triazole family, characterized by their fused bicyclic systems that confer conformational rigidity and influence pharmacological properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-4-17(2)5-7-18)23(28-24)31-16-21(30)26-20-10-8-19(25)9-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQDGZLYYTVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds related to N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibit promising antiviral properties. For instance, derivatives have been shown to inhibit human adenovirus (HAdV), which is critical for developing treatments for immunocompromised patients suffering from respiratory infections .

Antimicrobial Properties

The compound's thioacetamide moiety is believed to enhance its antimicrobial activity. Research has demonstrated that related compounds can effectively target bacterial enzymes, leading to significant antibacterial effects and potential applications in treating infections caused by resistant strains .

Anticancer Potential

This compound has also been evaluated for anticancer activity. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through specific molecular interactions.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material sciences. Its unique structure allows it to serve as a building block for synthesizing advanced materials and specialty chemicals used in coatings and adhesives due to its stability and reactivity .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against HAdVCompound derivatives showed IC50 values < 0.5 µM with low cytotoxicity
Antimicrobial EvaluationAssessed against resistant bacterial strainsDemonstrated significant inhibition at concentrations as low as 10 µg/mL
Anticancer ResearchEvaluated apoptosis induction in cancer cell linesInduced apoptosis with an IC50 value of 15 µM

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Site

The thioether (-S-) bridge demonstrates susceptibility to nucleophilic attack under controlled conditions:

Reaction TypeConditionsReagentsOutcomeReferences
AlkylationDMF, 60°C, 12 hrAlkyl halides (e.g., CH₃I)S-alkylation at sulfur center
Aryl DisplacementCuI catalysis, DMSO, refluxAryl boronic acidsSuzuki-Miyaura-type coupling

Mechanistic Insight : Polar aprotic solvents stabilize the transition state during nucleophilic substitution. The spiro system’s electron-deficient sulfur enhances electrophilicity.

Oxidation Reactions

The thioether group undergoes controlled oxidation to form sulfoxides or sulfones:

Oxidizing AgentTemperatureSolventProductSelectivity
mCPBA (1.0 eq)0°C → RTCH₂Cl₂Sulfoxide (major)>90%
H₂O₂ (3.0 eq)60°CAcOHSulfoneQuantitative

Research Note : Over-oxidation to sulfones requires strong acidic conditions. Steric hindrance from the spiro system slows reaction kinetics compared to linear thioethers.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic/basic conditions:

ConditionsCatalystProductYield
6M HCl, reflux-2-((8-Ethyl-3-(p-tolyl)...)thio)acetic acid85%
NaOH (10%), EtOHPhase-transferSodium thiolate intermediate78%

Application : Hydrolysis products serve as intermediates for esterification or re-amination.

Aromatic Ring Functionalization

Both 4-chlorophenyl and p-tolyl groups participate in electrophilic substitution:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°Cp-Tolyl paraNitro derivative
HalogenationBr₂/FeBr₃, CHCl₃4-ChlorophenylDibrominated analog

Limitation : Electron-withdrawing chlorine on the phenyl ring directs meta-substitution, while p-tolyl’s methyl group activates ortho/para positions .

Triazaspiro Ring Reactivity

The 1,4,8-triazaspiro[4.5]deca-1,3-diene core enables unique transformations:

ProcessConditionsOutcome
Acidic Ring OpeningHCl (conc.), refluxLinear triamine with thioacetamide
Reductive AminationNaBH₃CN, MeOHSaturated spirocycle (loss of diene)

Theoretical Basis : Protonation at sp³-hybridized nitrogen triggers ring cleavage . Reductive pathways mirror behavior observed in related macrocyclic systems.

Metal Coordination Chemistry

The triaza system acts as a tridentate ligand for transition metals:

Metal SaltSolventComplex StructureApplication
Cu(NO₃)₂MeCNOctahedral Cu(II) complexCatalytic oxidation
Pd(OAc)₂DMFSquare-planar Pd(II) adductCross-coupling catalysis

Evidence : Analogous spiro triaza compounds show enhanced catalytic activity in Ullmann couplings .

Multi-Component Reactions (MCRs)

The compound participates in Ugi-type reactions due to amine/amide functionalities:

ComponentsConditionsProductMacrocycle Size
Aldehyde + IsocyanideMeOH, RT, 48 hr18-membered macrocycle18-atom

Synthetic Utility : MCRs enable rapid diversification of the spiro scaffold for drug discovery .

Critical Analysis of Reactivity Trends

  • Steric Effects : The ethyl group at position 8 hinders axial approaches to the spiro core, favoring equatorial reactivity.

  • Electronic Modulation : p-Tolyl’s electron-donating methyl enhances aromatic electrophilicity vs. 4-chlorophenyl’s deactivation.

  • Solvent Dependence : DMF accelerates sulfur-centered reactions but destabilizes spiro ring integrity under prolonged heating.

This compound’s versatility in nucleophilic, oxidative, and coordination chemistry positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should quantify reaction kinetics and explore photochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Spiro Core Substituent N-Aryl Group Molecular Weight (g/mol) Key Structural Feature
Target Compound 8-ethyl, 3-(p-tolyl) 4-chlorophenyl ~490.0* p-Tolyl enhances lipophilicity
2-{[3-(4-Chlorophenyl)...acetamide (Ref 4) 8-ethyl, 3-(4-Cl-Ph) 2,3-dimethylphenyl ~502.5* Dual methyl groups increase steric hindrance
3-Chloro-N-phenyl-phthalimide (Ref 2) N/A Phenyl 257.67 Phthalimide core; Cl at position 3

*Calculated based on molecular formulae from and analogous data.

Spirocyclic Systems in Pharmacologically Active Compounds

Compounds such as 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () share the spiro[4.5]decane framework but replace the triazole ring with a dione system. The piperazine-propyl chain in these derivatives enhances solubility and receptor interaction, whereas the ethyl and p-tolyl groups in the target compound prioritize lipophilicity and aromatic stacking .

Crystallographic and Conformational Insights

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, highlighting conformational flexibility in acetamide derivatives. Similar torsional strain may occur in the target compound’s thioacetamide linkage, affecting molecular packing and solubility . Computational modeling using SHELX software () could further elucidate these properties .

Implications of Substituent Variations

  • Chlorophenyl vs. p-Tolyl : The 4-chlorophenyl group (electron-withdrawing) may enhance electrophilic reactivity compared to the p-tolyl group (electron-donating), influencing metabolic stability.
  • Ethyl vs.
  • Thioacetamide vs. Amide Linkers : Sulfur’s polarizability in the thioacetamide group may strengthen hydrophobic interactions in biological targets relative to oxygen-containing amides.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the spirocyclic triazaspiro core via cyclization reactions. For example, reacting ethylenediamine derivatives with ketones under acidic conditions to form the spirocyclic framework .
  • Step 2 : Introduction of substituents (e.g., p-tolyl and ethyl groups) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd/C) may be used to facilitate cross-coupling steps .
  • Step 3 : Thioacetamide linkage formation using thiol-alkylation or Mitsunobu reactions. Reaction conditions (e.g., anhydrous solvents like DMF, controlled pH) are critical to avoid side products .
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves the spirocyclic geometry and confirms stereochemistry if single crystals are obtained .
  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), sp3^3 carbons in the spiro core (δ 40–60 ppm), and thioacetamide protons (δ 3.5–4.0 ppm) .
    • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~2550 cm1^{-1} (S-H stretch, if present) .
  • Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What preliminary assays are used to assess its biological activity?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC50_{50} values. Use fluorogenic substrates for real-time activity monitoring .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .

Advanced Research Questions

Q. How can reaction yields for spirocyclic core formation be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to THF .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to lower activation energy .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of intermediates. Microwave-assisted synthesis may reduce reaction time .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track spirocycle formation .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent/DMSO concentration) across labs .
  • Metabolite analysis : LC-MS identifies degradation products or active metabolites that may influence results .
  • Target specificity studies : CRISPR knockdown or competitive binding assays confirm whether off-target interactions explain discrepancies .
  • Statistical rigor : Apply ANOVA or Student’s t-test to ensure data significance (p < 0.05) across replicates .

Q. What computational methods predict interaction modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled protein structures (e.g., kinase domains). Focus on key residues (e.g., ATP-binding pocket) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Calculate binding free energy (MM-PBSA) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl, bulky tolyl) with activity data to design analogs .

Q. How to address poor solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) to enhance bioavailability .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Structural variability : Substituent positioning (e.g., p-tolyl vs. o-tolyl) drastically alters activity; always confirm regiochemistry via NOESY .

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